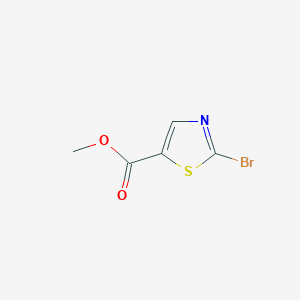

Methyl 2-bromothiazole-5-carboxylate

概述

描述

Methyl 2-bromothiazole-5-carboxylate (CAS: 54045-74-8) is a heterocyclic compound with the molecular formula C₅H₄BrNO₂S and a molecular weight of 222.06 g/mol . It is synthesized via esterification of 2-bromothiazole-5-carboxylic acid using methanol and H₂SO₄ as a catalyst, yielding 70% orange crystals after purification with ethyl acetate/hexane (1:4, v/v) . This compound serves as a critical intermediate in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions to generate substituted thiazoles for drug discovery .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-bromothiazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of thiazole-5-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or distillation to remove impurities and by-products .

化学反应分析

Types of Reactions

Methyl 2-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products

Substitution Reactions: Products include various substituted thiazoles.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidines.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

Pharmaceutical Development

Methyl 2-bromothiazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural features allow for modifications that enhance biological activity, making it particularly valuable in drug discovery.

- Antimicrobial Agents : The compound has been utilized in developing new antimicrobial agents due to its ability to inhibit bacterial growth. Research indicates that derivatives of this compound exhibit potent activity against various pathogens, thus contributing to the fight against antibiotic resistance .

- Cancer Chemotherapy : There is ongoing research into its potential as a precursor for anticancer drugs. Studies have shown that modifications of the thiazole ring can yield compounds with significant cytotoxic effects on cancer cells .

Agricultural Chemicals

In the agrochemical sector, this compound is employed in formulating crop protection products, including fungicides and herbicides. The thiazole ring enhances the efficacy of these agents.

- Fungicides : The compound has been incorporated into fungicidal formulations that protect crops from fungal diseases. Its effectiveness has been demonstrated in field trials where treated crops showed significantly lower disease incidence compared to untreated controls .

- Herbicides : Research indicates that derivatives of this compound can act as selective herbicides, targeting specific weed species while minimizing damage to crop plants. This selectivity is crucial for sustainable agriculture practices .

Material Science

This compound is also utilized in material science for creating specialty polymers and advanced materials.

- Polymer Synthesis : Its reactivity allows for the incorporation of thiazole moieties into polymer backbones, resulting in materials with tailored properties such as enhanced thermal stability and chemical resistance .

- Nanomaterials : The compound has been explored for use in synthesizing nanomaterials with applications in electronics and photonics, where specific electronic properties are required .

Biochemical Research

In biochemical research, this compound is used to study enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : Researchers have utilized this compound to investigate its interaction with various enzymes, which helps elucidate mechanisms of action and pathways involved in metabolism .

- Receptor Binding Assays : The compound has been employed in assays designed to study receptor-ligand interactions, providing insights into drug-receptor dynamics that are essential for drug design .

Analytical Chemistry

The compound plays a role in analytical chemistry by aiding the development of methods for detecting and quantifying thiazole derivatives.

- Quality Control : Analytical methods utilizing this compound help ensure compliance with regulatory standards by accurately measuring concentrations of active ingredients in formulations .

Case Studies and Data Tables

| Application Area | Specific Use | Findings/Impact |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Significant growth inhibition against pathogens |

| Cancer chemotherapy | Cytotoxic effects on various cancer cell lines | |

| Agricultural Chemicals | Fungicides | Lower disease incidence in treated crops |

| Herbicides | Selective action against specific weed species | |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

| Nanomaterials | Specific electronic properties achieved | |

| Biochemical Research | Enzyme inhibition | Insights into metabolic pathways |

| Receptor binding | Understanding drug-receptor dynamics | |

| Analytical Chemistry | Quality control methods | Compliance with regulatory standards |

作用机制

The mechanism of action of methyl 2-bromothiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the thiazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active thiazole moiety, which can then exert its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 2-bromothiazole-5-carboxylate

- Structure: Ethyl ester analog (CAS: 41731-83-3; C₆H₆BrNO₂S; MW: 236.08 g/mol) .

- Synthesis: Prepared via bromination of ethyl 2-aminothiazole-5-carboxylate, yielding 4.4% as a colorless oil .

- Properties :

- Applications : Used in medicinal chemistry and pharmaceutical intermediates .

Key Differences :

- The ethyl ester exhibits lower synthetic yield compared to the methyl derivative, likely due to steric effects during esterification .

- Higher molecular weight and boiling point reflect the ethyl group’s increased hydrophobicity .

2-Bromothiazole-5-carboxylic Acid

- Structure: Carboxylic acid precursor (CAS: 54045-76-0; C₄H₂BrNO₂S; MW: 208.03 g/mol) .

- Role : Serves as the starting material for synthesizing methyl and ethyl esters via esterification .

Key Differences :

- The absence of an ester group reduces stability and complicates purification, making esters more favorable for synthetic applications .

Methyl 2-bromooxazole-5-carboxylate

- Structure: Oxazole analog (CID: 37818714; C₅H₄BrNO₃; MW: 221.00 g/mol) .

- Key Difference : Replacement of sulfur in the thiazole ring with oxygen (oxazole) alters electronic properties, reducing aromatic stability and reactivity in cross-coupling reactions .

Positional Isomers: Methyl 5-bromothiazole-2-carboxylate

- Structure : Bromine and ester groups reversed (CAS: 1209458-91-2) .

- Implications : Altered electronic distribution affects regioselectivity in reactions, making it less common in drug discovery compared to the 2-bromo-5-carboxylate isomer .

Comparative Data Tables

Table 2: Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| Methyl 2-bromothiazole-5-carboxylate | Not reported | Not reported | Organic solvents |

| Ethyl 2-bromothiazole-5-carboxylate | 216–217 | 1.581 | Water-miscible |

生物活性

Methyl 2-bromothiazole-5-carboxylate (CAS Number: 54045-74-8) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 222.06 g/mol. It is characterized by the presence of a bromine atom, which significantly influences its reactivity and biological properties. The compound can be synthesized through bromination of thiazole-5-carboxylic acid followed by esterification with methanol, typically using brominating agents like bromine or N-bromosuccinimide (NBS) under acidic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may contribute to its antimicrobial and anticancer properties.

- Receptor Interaction : The thiazole ring can engage in hydrogen bonding and hydrophobic interactions with receptors, influencing binding affinity and specificity.

- Hydrolysis : The ester group may undergo hydrolysis to release the active thiazole moiety, which exerts biological effects.

Biological Activities

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research has highlighted the compound's cytotoxic effects on cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to apoptosis .

Comparison with Related Compounds

This compound can be compared with other thiazole derivatives to assess its relative biological activity:

| Compound Name | Structure Variation | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Methyl 5-bromothiazole-4-carboxylate | Bromine at C4 | Moderate | Low |

| Ethyl 2-bromothiazole-5-carboxylate | Ethyl group instead of methyl | Low | Moderate |

| 2-Bromothiazole-5-carboxylic acid | No ester group | High | Moderate |

常见问题

Q. Basic: What are the standard synthetic routes for Methyl 2-bromothiazole-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via esterification of 2-bromothiazole-5-carboxylic acid using methanol and a catalytic acid. A validated protocol involves:

- Reagents : 2-Bromothiazole-5-carboxylic acid (1.0 equiv.), methanol (excess), H₂SO₄ (2.0 equiv.) as the catalyst.

- Procedure : Reflux the mixture for 15–24 hours, followed by purification via column chromatography (EtOAc/hexane, 1:4 v/v), yielding ~70% pure product .

Table 1: Comparison of Synthetic Conditions

| Parameter | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Catalyst | H₂SO₄ | 70% | 91.4% |

| Solvent | Methanol | — | — |

| Purification | EtOAc/hexane (1:4) | — | — |

Q. Basic: How is this compound characterized?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., thiazole ring protons and methyl ester groups).

- HRMS : Verify molecular weight (e.g., [M+H]+ = 222.06 for C₅H₄BrNO₂S) .

- HPLC : Assess purity (e.g., 91.4% purity via method I, tR = 5.33 min) .

Q. Advanced: How can cross-coupling reactions involving this compound be optimized?

Methodological Answer:

The bromine substituent enables Suzuki-Miyaura couplings. An optimized protocol includes:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (10 mol%).

- Base : 2 M Na₂CO₃ (4.7 mL, 9.5 mmol) in DMF/H₂O.

- Conditions : Stir at 80–100°C for 12–24 hours.

Yield improvements are achieved by optimizing ligand choice (e.g., biphenyl ligands) and solvent polarity .

Table 2: Cross-Coupling Optimization Parameters

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Catalyst loading | 10 mol% Pd(PPh₃)₄ | 5 mol% Pd(OAc)₂ |

| Solvent | DMF/H₂O | Toluene/EtOH |

| Reaction time | 24 hours | 12 hours |

Q. Advanced: How to address low yields in esterification steps?

Methodological Answer:

Low yields often arise from incomplete esterification or side reactions. Mitigation strategies:

- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) or thionyl chloride (SOCl₂) for milder conditions.

- Reaction Monitoring : Use TLC (Rf = 0.33 in EtOAc/hexane 1:4) to track progress .

- Purification : Employ gradient elution in column chromatography to separate ester byproducts.

Q. Advanced: How to analyze contradictory data in bromine reactivity studies?

Methodological Answer:

Discrepancies in bromine reactivity (e.g., unexpected substitution patterns) can be resolved via:

- Computational Modeling : DFT studies to evaluate electronic effects of the thiazole ring on C-Br bond polarization.

- Isotopic Labeling : Use ²H or ¹³C isotopes to trace reaction pathways.

- Byproduct Analysis : LC-MS to identify impurities (e.g., debrominated species) affecting yields .

Q. Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

属性

IUPAC Name |

methyl 2-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVIKMXFBRZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378502 | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54045-74-8 | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。